27-Dehydrowithaferin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

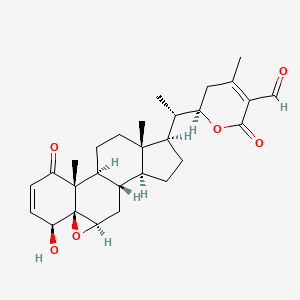

27-Dehydrowithaferin A, also known as this compound, is a useful research compound. Its molecular formula is C28H36O6 and its molecular weight is 468.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

27-Dehydrowithaferin A exhibits significant anticancer activity, primarily through the induction of apoptosis in various cancer cell lines.

Mechanism of Action:

- Apoptosis Induction: Research indicates that this compound triggers apoptosis via the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. This mechanism has been demonstrated in osteosarcoma cell lines, where the compound showed an IC50 value as low as 0.32 µM, indicating potent antiproliferative effects .

- Selective Cytotoxicity: The compound selectively targets cancer cells while sparing normal cells. For instance, studies on oral cancer cells showed that treatment with this compound resulted in significant cell death and DNA damage without affecting normal oral cells .

Case Studies:

- In a study involving osteosarcoma U2OS cells, treatment with this compound led to a marked increase in apoptosis markers such as caspase-3 activation and mitochondrial depolarization .

- Another study demonstrated that the compound induced G2/M cell cycle arrest in oral cancer cells, further supporting its role as a selective anticancer agent .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound against herpes simplex viruses.

Mechanism of Action:

- Viral DNA Polymerase Inhibition: The compound has been shown to inhibit viral DNA polymerase by binding to critical residues necessary for its function. This action suggests a novel approach for developing antiviral therapies targeting herpes viruses .

Case Studies:

- In vitro studies demonstrated that this compound effectively reduced viral replication in infected cell cultures, indicating its potential as an anti-herpetic drug candidate .

Cardiovascular Applications

The cardiovascular benefits of this compound are also being explored.

Mechanism of Action:

- Receptor Interaction: Computational modeling studies suggest that this compound interacts with several receptor proteins associated with cardiovascular diseases, including β1-adrenergic receptors and HMG-CoA reductase. These interactions may contribute to its therapeutic effects in managing cardiovascular conditions .

Case Studies:

- Pharmacophore modeling has indicated that the compound possesses significant pharmacological potential against multiple targets involved in cardiovascular disease, thus paving the way for further research into its applications in this field .

Summary Table of Applications

Propiedades

Número CAS |

109357-42-8 |

|---|---|

Fórmula molecular |

C28H36O6 |

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

(2R)-2-[(1S)-1-[(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl]ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-carbaldehyde |

InChI |

InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,13,15-16,18-21,23-24,31H,5-6,9-12H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 |

Clave InChI |

UZJYJCDYFRLVKM-CKNDUULBSA-N |

SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)C=O |

SMILES isomérico |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)C=O |

SMILES canónico |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)C=O |

Sinónimos |

27-dehydrowithaferin A 27-DWA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.